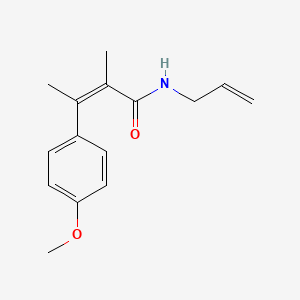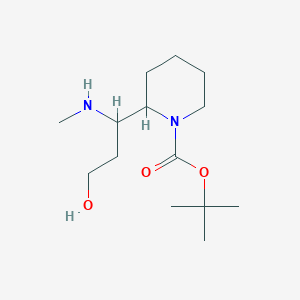![molecular formula C12H8N2O B13948608 Benzo[c]-1,5-naphthyridine, 5-oxide CAS No. 61564-11-2](/img/structure/B13948608.png)
Benzo[c]-1,5-naphthyridine, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]-1,5-naphthyridine, 5-oxide is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]-1,5-naphthyridine, 5-oxide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-aminopyridine with suitable aldehydes or ketones can lead to the formation of the naphthyridine core, which is then oxidized to introduce the oxide group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and oxidation steps, making the process more viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c]-1,5-naphthyridine, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxylated or aminated products .
Aplicaciones Científicas De Investigación
Benzo[c]-1,5-naphthyridine, 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mecanismo De Acción
The mechanism by which Benzo[c]-1,5-naphthyridine, 5-oxide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential and hypoxia inhibition properties.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer effects.
Phenazines: Exhibit a wide range of biological activities, such as antimicrobial and antitumor properties.
Uniqueness
Benzo[c]-1,5-naphthyridine, 5-oxide stands out due to its unique fused ring structure and the presence of the oxide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61564-11-2 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
5-oxidobenzo[c][1,5]naphthyridin-5-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-9-4-1-2-5-10(9)12-11(14)6-3-7-13-12/h1-8H |
Clave InChI |
SZINGAHZKIRHLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=[N+](C3=C2N=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)


